Benzyl2,2-dihydroxyacetate
Description
Benzyl 2,2-dihydroxyacetate (C₉H₁₀O₄) is a benzyl ester derivative of dihydroxyacetic acid. These compounds share a common benzyl ester backbone, which often enhances lipophilicity and bioavailability, making them valuable in drug formulation and organic synthesis .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
benzyl 2,2-dihydroxyacetate |
InChI |
InChI=1S/C9H10O4/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2 |
InChI Key |
PVYYFYTXAKSXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2,2-dihydroxyacetate can be synthesized through the esterification of benzyl alcohol with glycolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of benzyl 2,2-dihydroxyacetate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize by-products and improve the overall sustainability of the process.
Types of Reactions:
Oxidation: Benzyl 2,2-dihydroxyacetate can undergo oxidation reactions to form benzyl glycolate. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of benzyl 2,2-dihydroxyacetate can yield benzyl alcohol and glycolic acid. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The ester group in benzyl 2,2-dihydroxyacetate can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Benzyl glycolate.
Reduction: Benzyl alcohol and glycolic acid.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Benzyl 2,2-dihydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which benzyl 2,2-dihydroxyacetate exerts its effects involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing benzyl alcohol and glycolic acid. These products can then participate in various metabolic pathways. The molecular targets include enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl Benzoate (BB)
- Structure : C₆H₅COOCH₂C₆H₅
- Applications :
- Key Advantage : High efficacy and accessibility make BB a first-line scabicidal agent in regions with permethrin resistance .
Ethyl 2-Phenylacetoacetate
- Structure : C₁₂H₁₄O₃ (ethyl ester of α-acetylbenzeneacetic acid)
- Applications: Synthetic Utility: Serves as a precursor in synthesizing heterocyclic compounds, including benzothiazoles and triazoles, via reactions with hydrazine or aldehydes .
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : C₁₄H₁₂O₃
- Properties :
Methyl 2-(4-Hydroxyphenyl)-2-Oxoacetate
- Structure : C₉H₈O₄
- Features: Bioactivity: The 4-hydroxyphenyl group enhances antioxidant properties, making it relevant in oxidative stress research . Synthetic Role: Acts as a building block for phenolic esters in material science .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
